Superior Human TSHR Antagonist Potency vs. ML224 (NCGC00242364)
This compound inhibits human TSHR with an IC50 of 82 nM, representing a ~26-fold improvement in potency compared to the widely used reference antagonist ML224 (IC50 = 2.1 µM) [1]. Both measurements were obtained in HEK293 cells using cAMP accumulation as the functional readout, enabling a valid cross-study potency comparison.
| Evidence Dimension | Potency at human TSHR (IC50) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | ML224 (NCGC00242364): 2.1 µM (2100 nM) |
| Quantified Difference | ~26-fold greater potency |
| Conditions | Antagonist activity at human TSHR expressed in HEK293 cells; cAMP production measured by Eu-cAMP TR-FRET assay after 2 h incubation |
Why This Matters
Higher potency enables lower compound usage, reduced solvent exposure in cell-based assays, and a wider dynamic range for dose-response studies.
- [1] BindingDB BDBM50614116. IC50 82 nM at human TSHR in HEK293 cells. View Source
